

4-Bromo-5-chloro-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-5-chloro-1H-indazole**

Cat. No.: **B1526056**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-5-chloro-1H-indazole**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-5-chloro-1H-indazole**, a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The indazole scaffold is a well-established "privileged structure," frequently found in molecules with potent biological activity.^{[1][2]} The specific substitution pattern of this compound, featuring both bromine and chlorine atoms, presents a versatile platform for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.^[3] This document details the core physicochemical properties of **4-Bromo-5-chloro-1H-indazole**, outlines a plausible, expertly-derived synthetic protocol based on established chemical literature, discusses its chemical reactivity, and explores its applications as a strategic building block in modern drug discovery programs.

Core Compound Properties and Data

4-Bromo-5-chloro-1H-indazole is a di-halogenated derivative of indazole, the structural isomer of indole. Its utility in synthetic and medicinal chemistry is largely dictated by its unique electronic and steric properties, which are summarized below.

Physicochemical Data

The fundamental properties of **4-Bromo-5-chloro-1H-indazole** are presented in Table 1. While experimentally determined data for properties such as boiling point and density are not widely published for this specific isomer, predictions based on closely related structures are included for estimation purposes.

Property	Value	Source(s)
IUPAC Name	4-bromo-5-chloro-1H-indazole	N/A
CAS Number	1056264-74-4	[4]
Molecular Formula	C ₇ H ₄ BrClN ₂	[4]
Molecular Weight	231.48 g/mol	
Appearance	White to off-white or light brown solid	[3] (Typical for similar compounds)
Purity	Typically ≥97%	[5] (For commercial batches)
Predicted Boiling Point	374.7 °C at 760 mmHg	[6] (Prediction for 5-bromo-4-chloro isomer)
Predicted Density	1.878 g/cm ³	[6] (Prediction for 5-bromo-4-chloro isomer)
Storage	Store sealed in a dry place at room temperature or 2-8°C	N/A

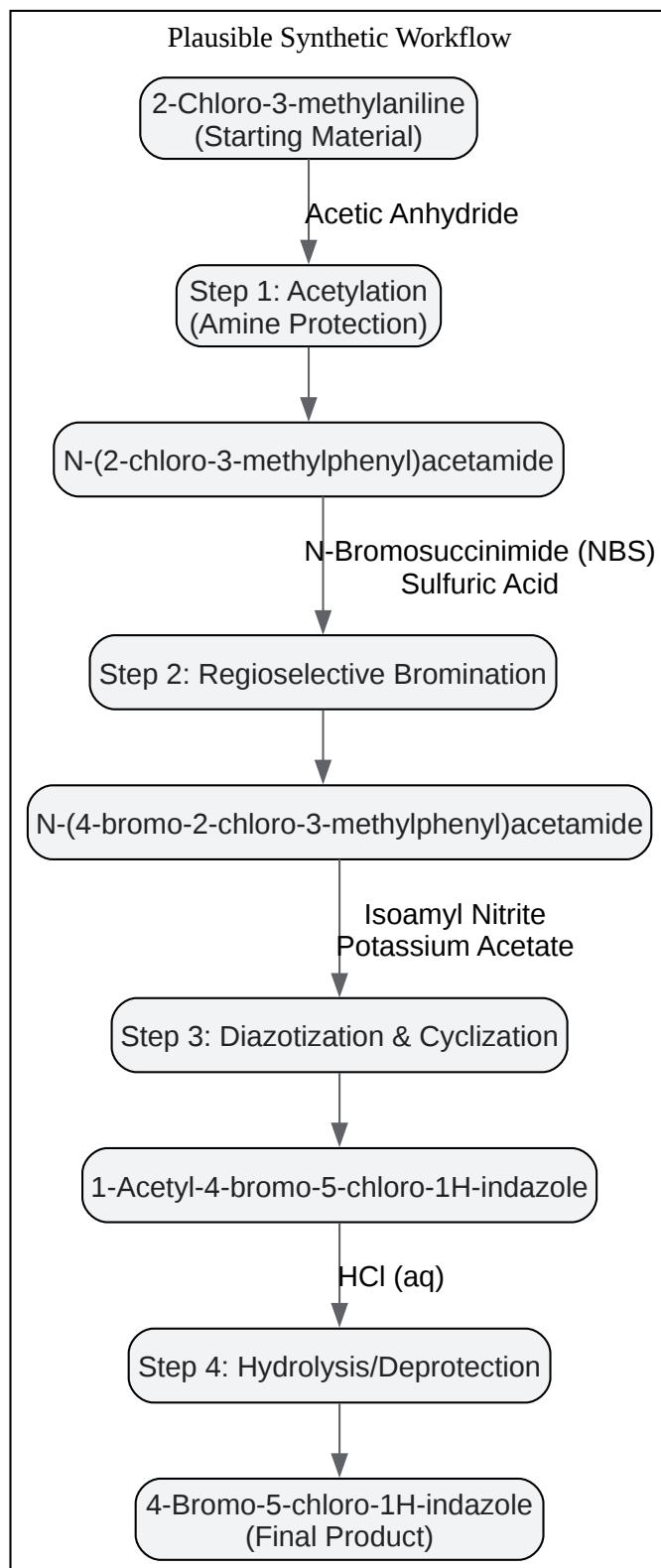
Safety and Handling

As with all halogenated aromatic compounds, **4-Bromo-5-chloro-1H-indazole** should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Key hazard information is summarized in Table 2.

Hazard Class	GHS Pictogram	Hazard Statement	Precautionary Statement
Acute Toxicity / Irritation	GHS07	H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Note: Data is compiled based on supplier safety data sheets and information for closely related structural analogs.[\[6\]](#)[\[7\]](#)

Synthesis and Purification


While a specific peer-reviewed synthesis for **4-Bromo-5-chloro-1H-indazole** is not prominently available, a robust and logical synthetic route can be constructed from well-established precedents in indazole chemistry.[\[8\]](#)[\[9\]](#)[\[10\]](#) The following protocol is a plausible, multi-step approach starting from commercially available materials.

Retrosynthetic Analysis and Strategy

The core of indazole synthesis often involves the formation of the pyrazole ring fused to a benzene ring. A common and effective strategy is the diazotization of a 2-amino-substituted toluene or benzaldehyde, followed by intramolecular cyclization. Our proposed synthesis begins with a substituted aniline. The key challenge in synthesizing di-halogenated indazoles is

achieving the correct regiochemistry of the halogen substituents, which often requires a carefully planned sequence of halogenation and cyclization steps.

The workflow below illustrates a logical pathway.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Bromo-5-chloro-1H-indazole**.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from methodologies reported for analogous compounds, such as the synthesis of 5-bromo-4-methyl-1H-indazole.[10]

Step 1: Protection of 2-Chloro-3-methylaniline

- To a stirred solution of 2-chloro-3-methylaniline (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid) in a reaction vessel, add acetic anhydride (1.1 eq) dropwise while maintaining the internal temperature below 30°C.
- Stir the resulting mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting aniline.
- The resulting solution of N-(2-chloro-3-methylphenyl)acetamide can be used directly in the next step or purified by standard workup procedures if necessary.
 - Causality: Acetylation protects the amine, preventing it from interfering with the subsequent electrophilic bromination and directing the halogen to the desired position on the aromatic ring.

Step 2: Regioselective Bromination

- To the solution from Step 1, carefully add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise. The use of a strong acid catalyst like sulfuric acid is often employed to facilitate the bromination of such deactivated rings.
- Maintain the reaction at a controlled temperature (e.g., 0-25°C) and monitor by TLC or LC-MS. The bromine is expected to add para to the activating acetamido group.
- Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium bisulfite) and perform an extractive workup to isolate the crude N-(4-bromo-2-chloro-3-methylphenyl)acetamide.
 - Causality: The acetamido group is an ortho-, para-director. With the ortho- position (relative to the amide) blocked by the methyl group and sterically hindered, bromination

occurs preferentially at the para- position, establishing the required 4-bromo substitution pattern.

Step 3 & 4: Indazole Formation and Deprotection

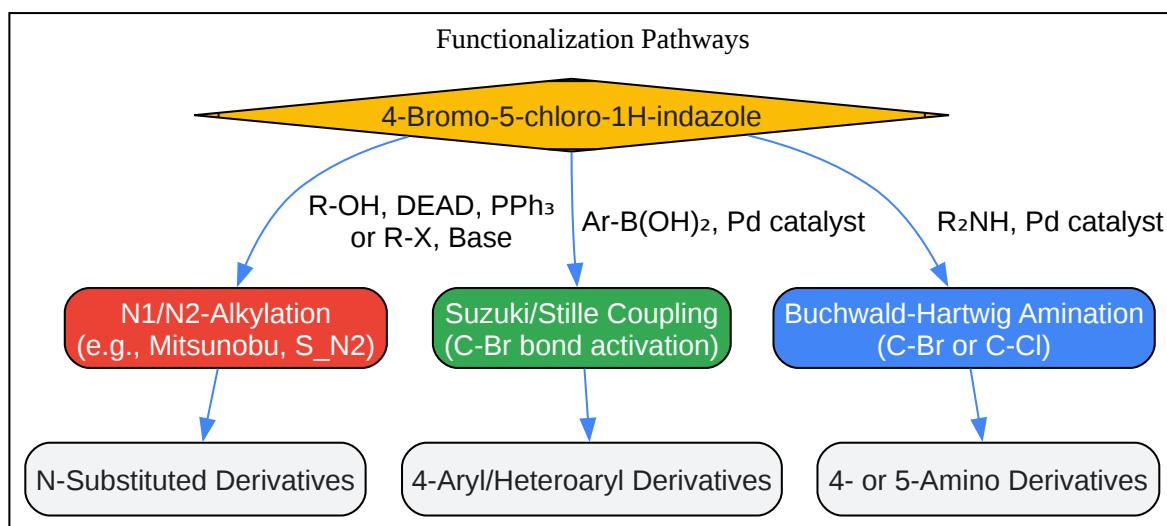
- Dissolve the crude product from Step 2 in a suitable solvent like chloroform. Add potassium acetate (1.5 eq) followed by the dropwise addition of isoamyl nitrite (1.2 eq).[10]
- Heat the reaction mixture to reflux (approx. 60-65°C) for several hours. This condition facilitates the in situ formation of a diazonium salt from the aniline precursor (via the methyl group oxidation and rearrangement), which then cyclizes to form the N-acetylated indazole ring.[10]
- After cooling, remove the solvent under reduced pressure. Add concentrated hydrochloric acid to the residue and heat to 80-90°C for 4-6 hours to effect the hydrolysis of the N-acetyl group.
- Cool the mixture in an ice bath and carefully basify with aqueous sodium hydroxide to a pH of 8-9.
- The precipitated solid product, **4-Bromo-5-chloro-1H-indazole**, can be collected by filtration, washed with water, and dried.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or ethanol/water). For high-purity material required for drug development, flash column chromatography on silica gel is recommended.

Characterization:

- ¹H and ¹³C NMR: While a specific, published spectrum for this compound is elusive, analysis of similar structures provides expected chemical shifts. For example, the proton at the C3 position of the indazole ring is expected to be a singlet in the aromatic region ($\delta \approx 8.0\text{-}8.2$ ppm).[6][9] The remaining aromatic protons would appear as doublets or singlets depending on their coupling partners.


- Mass Spectrometry: Analysis should show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak $[M]^+$ would be expected at $m/z \approx 230/232/234$.
- Trustworthiness: It is imperative for any researcher synthesizing or using this compound to obtain full analytical characterization (^1H NMR, ^{13}C NMR, MS, and elemental analysis) to confirm its identity and purity before proceeding with further studies.

Chemical Reactivity and Medicinal Chemistry Applications

The synthetic value of **4-Bromo-5-chloro-1H-indazole** lies in the differential reactivity of its functional groups, making it a powerful building block for creating libraries of complex molecules.

Role as a Versatile Synthetic Intermediate

The indazole core, N-H proton, and two distinct halogen atoms are all sites for chemical modification.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for diversifying the **4-Bromo-5-chloro-1H-indazole** scaffold.

- N-Functionalization: The indazole N-H can be alkylated or arylated. Direct alkylation often yields a mixture of N1 and N2 isomers, a significant challenge in indazole chemistry. The regiochemical outcome can be influenced by the choice of base, solvent, and electrophile.
- Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position via Suzuki, Stille, or Sonogashira couplings to introduce new aryl, heteroaryl, or alkynyl groups. Subsequent, more forcing conditions could potentially enable reaction at the 5-position.
- Buchwald-Hartwig Amination: This powerful reaction can be used to install amine substituents at either the 4- or 5-position, further expanding the accessible chemical space.

Application in Drug Discovery: A Case Study Perspective

The utility of bromo-chloro indazoles is powerfully demonstrated by the synthesis of Lenacapavir, a first-in-class HIV-1 capsid inhibitor.^[1] While not the exact same isomer, the key starting material for Lenacapavir is the structurally analogous 7-Bromo-4-chloro-1H-indazol-3-amine.^{[1][11]} This highlights the strategic importance of this substitution pattern in constructing highly complex and potent pharmaceutical agents.

The indazole core is also a cornerstone in the development of kinase inhibitors, as its bicyclic structure can effectively mimic the purine ring of ATP, enabling it to bind to the hinge region of the kinase active site.^[3] The bromo and chloro substituents on **4-Bromo-5-chloro-1H-indazole** serve as critical handles for structure-activity relationship (SAR) studies, allowing chemists to systematically probe the binding pocket and optimize for potency and selectivity.^[3]

Conclusion

4-Bromo-5-chloro-1H-indazole is a high-value chemical intermediate with significant potential for the drug discovery and development pipeline. Its di-halogenated structure provides a chemically versatile platform for regioselective functionalization, enabling the synthesis of

diverse compound libraries for screening and optimization. By understanding its fundamental properties, plausible synthetic routes, and key reactivity patterns, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics for a wide range of human diseases.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). [\[Link\]](#)
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4. iChemical. [\[Link\]](#)
- **4-Bromo-5-chloro-1H-indazole.** AOBChem. [\[Link\]](#)
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- WO 2009/144554 A1.
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 2. caribjpscitech.com [\[caribjpscitech.com\]](#)
- 3. pdf.benchchem.com [\[pdf.benchchem.com\]](#)
- 4. aobchem.com [\[aobchem.com\]](#)

- 5. 5-Bromo-4-chloro-1H-indazole, 97%, COA, Certificate of Analysis, 1082041-90-4, B 2495 [ottokemi.com]
- 6. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]
- 7. 4-Bromo-5-fluoro-1H-indazole | 1056264-22-2 [sigmaaldrich.com]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Bromo-5-chloro-1H-indazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1526056#4-bromo-5-chloro-1h-indazole-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

